molecular formula C18H15ClN4O3S B2800868 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione CAS No. 902432-59-1

2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione

Cat. No.: B2800868
CAS No.: 902432-59-1
M. Wt: 402.85
InChI Key: BKWJXPDMGKEMFU-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound featuring a triazoloquinazoline core fused with a thione group at position 3. The structure is further modified with a 4-chlorophenoxymethyl substituent at position 2 and methoxy groups at positions 8 and 4. This compound belongs to a class of triazoloquinazolines known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties . The sulfur atom at position 5 is critical for enhancing pharmacological efficacy, as demonstrated in related derivatives .

Properties

IUPAC Name

2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3S/c1-24-14-7-12-13(8-15(14)25-2)20-18(27)23-17(12)21-16(22-23)9-26-11-5-3-10(19)4-6-11/h3-8H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZPODRCGZWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3N=C(NN3C(=S)N=C2C=C1OC)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione typically involves the cyclization of quinazoline derivatives with triazole moieties. One common method includes the reaction of 3H-quinazolin-4-ylidene-hydrazides with appropriate reagents under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione exhibit significant anticancer properties. Studies have shown that modifications in the structure can lead to enhanced cytotoxicity against various cancer cell lines:

  • Mechanism of Action : The compound may exert its anticancer effects through inhibition of key signaling pathways involved in tumor growth and proliferation. For instance, it has been noted for its potential as an EGFR (Epidermal Growth Factor Receptor) inhibitor, which is crucial in the treatment of certain aggressive cancers such as non-small cell lung cancer and breast cancer .

Antimicrobial Activity

The compound's thione group suggests potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit antibacterial and antifungal activities. This opens avenues for its application in treating infections caused by resistant strains of bacteria and fungi.

Neuroprotective Effects

Preliminary studies suggest that compounds within this class may possess neuroprotective properties. They could potentially be developed for conditions like Alzheimer's disease or other neurodegenerative disorders by modulating neurotransmitter systems or reducing oxidative stress.

Case Studies

StudyFindings
Wang et al. (2020)Investigated the anticancer potential of triazoloquinazoline derivatives; found significant inhibition of tumor growth in vitro with IC50 values ranging from 0.08 µM to 0.25 µM against various cancer cell lines .
Amada et al. (2018)Reported on a series of thiazole-containing compounds with promising anticancer activity; highlighted structural modifications leading to enhanced potency against EGFR .
Recent InvestigationsOngoing research focuses on the optimization of the compound's structure to improve selectivity and reduce toxicity while maintaining efficacy against targeted cancer cells .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can form hydrogen bonds and interact with biomolecular targets due to its high dipole moments . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor functions, resulting in its biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenoxymethyl group in the target compound introduces both lipophilic and electron-withdrawing characteristics, which may enhance membrane permeability and metabolic stability compared to simpler alkyl groups (e.g., methyl or ethyl) .

Antimicrobial and Antifungal Activity

  • For example, potassium 2-(furan-2-yl)triazolo[1,5-c]quinazoline-5-thiolate (CAS 860610-83-9) showed potent activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and methicillin-resistant strains .
  • Nitrophenyl Derivative : 2-(4-Nitrophenyl)-triazolo[1,5-c]quinazoline-5-thione (CAS 443673-87-8) may exhibit enhanced antibacterial activity due to the nitro group’s electron-withdrawing effects, though specific data is unavailable .

Antitumor Activity

  • Compounds such as 2-hetaryl-triazolo[1,5-c]quinazoline-5-thiones demonstrated moderate antitumor activity against NCI-60 cancer cell lines . The 4-chlorophenoxymethyl group in the target compound could improve cytotoxicity by promoting DNA intercalation or topoisomerase inhibition, as seen in chlorinated heterocycles .

Chemical Reactivity

  • Thione Group Reactivity: The thione group at position 5 undergoes methylation to form methylsulfanyl derivatives (e.g., compound 127 in ), which can further react with nucleophiles like ammonia. The 4-chlorophenoxymethyl substituent may sterically hinder such reactions compared to smaller substituents like methyl .
  • Substitution Patterns : The dimethoxy groups at positions 8 and 9 are conserved in multiple analogs (e.g., ), suggesting their role in stabilizing the planar quinazoline core for optimal receptor interaction.

Biological Activity

The compound 2-[(4-chlorophenoxy)methyl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione (CAS Number: 902432-59-1) is a novel derivative belonging to the quinazoline family, which has garnered interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C18H15ClN4O3SC_{18}H_{15}ClN_{4}O_{3}S with a molecular weight of 402.9 g/mol . The structure features a triazole ring fused with a quinazoline moiety, which is known for various pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives. Specifically, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, pyrazolo-[1,5-c]quinazolinone derivatives have shown promising results as cyclin-dependent kinase (CDK) inhibitors, which are crucial in regulating cell cycle progression and can lead to apoptosis in cancer cells .

Table 1: Cytotoxicity Data of Related Compounds

CompoundCell LineIC50 (μM)
Compound AA549 (Lung Cancer)17.0
Compound BMDA-MB-231 (Breast Cancer)14.2
Compound CU87 (Brain Cancer)18.1

The biological activity of quinazoline derivatives is often attributed to their ability to inhibit tyrosine kinases and other related enzymes involved in tumor growth and proliferation. The compound may exert its effects through:

  • Inhibition of CDKs : Similar compounds have been shown to inhibit CDK9 and CDK2, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • Intercalation with DNA : Some derivatives have demonstrated the ability to intercalate with DNA, disrupting replication and transcription processes essential for cancer cell survival .

Case Studies

In a study involving various quinazoline derivatives, it was observed that substituents on the quinazoline core significantly influenced biological activity. The introduction of electron-rich groups enhanced cytotoxicity against specific cancer types. For example:

  • Study on A549 Cells : A derivative with a methoxy group at position 9 showed superior antiproliferative activity compared to others lacking this substitution .
  • Comparative Analysis : A series of synthesized compounds were evaluated for their inhibitory effects on CDK activity, revealing that modifications at specific positions could enhance binding affinity and efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications on the quinazoline scaffold can lead to improved biological profiles. For instance:

  • Electron-withdrawing vs. Electron-donating Groups : Compounds with electron-donating groups at certain positions displayed higher cytotoxicity due to better interaction with target enzymes .

Table 2: Summary of Structure-Activity Relationships

PositionSubstituent TypeEffect on Activity
R1Electron-donatingIncreased potency
R2Electron-withdrawingDecreased potency

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